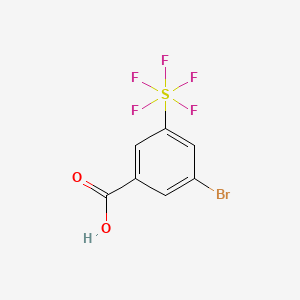

3-Bromo-5-(pentafluorosulfur)benzoic acid

Description

Molecular Formula and IUPAC Naming Conventions

The IUPAC name for this compound is 3-bromo-5-(pentafluoro-λ⁶-sulfanyl)benzoic acid . The numbering of the benzoic acid ring places the carboxylic acid group at position 1, the bromine substituent at position 3, and the SF₅ group at position 5 (meta to the bromine).

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₅O₂S |

| Molecular Weight | 327.07 g/mol |

| SMILES Code | OC(=O)C1=CC(Br)=CC(=C1)S(F)(F)(F)(F)F |

| CAS Registry Number | 1180675-98-2 |

The SF₅ group exhibits an umbrella geometry with sulfur in an octahedral coordination environment, as observed in crystallographic studies of similar SF₅-substituted aromatics.

Positional Isomerism in Polyhalogenated Benzoic Acids

The positions of substituents critically influence electronic properties and reactivity. In disubstituted benzoic acids, meta substitution (as seen in 3-bromo-5-SF₅-derivatives) often leads to distinct steric and electronic profiles compared to ortho or para isomers. For example:

- Electronic Effects : The SF₅ group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group. Bromine, being moderately electron-withdrawing, further increases acidity.

- Steric Hindrance : The meta arrangement minimizes steric clashes between substituents, facilitating planar π-conjugation in the aromatic ring.

Positional isomerism also affects chromatographic separations and biological activity. For instance, meta-substituted benzoic acids may exhibit different binding affinities to enzymes compared to ortho or para analogs.

Historical Development and Discovery

The synthesis of 3-bromo-5-(pentafluorosulfur)benzoic acid builds on methodologies developed for SF₅-substituted aromatics. Key milestones include:

Properties

IUPAC Name |

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDWTFSLWQRHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzoic Acid Derivatives

The key step in preparing 3-bromo-5-(pentafluorosulfur)benzoic acid is the selective bromination of the aromatic ring at the 3-position relative to the carboxylic acid group.

Electrophilic Aromatic Substitution (EAS) : Bromination typically proceeds via EAS using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to direct substitution meta to the carboxylic acid group, yielding 3-bromo benzoic acid derivatives.

Catalyst- and Solvent-Free Methods : Recent green chemistry advances demonstrate that 3-bromo benzoic acid can be synthesized effectively under solvent- and catalyst-free conditions using sonication to accelerate the reaction, reducing hazardous waste and improving safety.

Reaction Conditions : Typical bromination involves mixing benzoic acid with bromine at ambient or slightly elevated temperatures, often in an open system with intermittent agitation or sonication. Reaction times vary from 1.5 to 7 hours depending on conditions.

Safety Considerations : Bromine is highly corrosive and toxic; therefore, proper protective equipment and fume containment are essential during synthesis.

Introduction of the Pentafluorosulfur Group

The pentafluorosulfur (SF5) substituent is a highly electronegative and sterically demanding group, typically introduced via specialized fluorination reactions.

Pentafluorosulfanyl Substitution : Direct pentafluorosulfanylation of aromatic compounds often requires the use of SF5 transfer reagents or the transformation of suitable precursors such as aryl thiols or halides under fluorinating conditions.

Synthetic Approaches : Although direct methods for this compound are scarce, literature suggests that aromatic iodides or bromides can be converted to SF5-substituted derivatives via nucleophilic substitution or radical fluorination employing reagents like SF5Cl or SF5Br under controlled conditions.

Reaction Parameters : These fluorination reactions generally require inert atmospheres, low temperatures, and specialized fluorinating agents to achieve high yields and selectivity.

Oxidation of Methyl or Alcohol Precursors to Carboxylic Acid

In cases where the starting material contains a methyl or hydroxymethyl group rather than a carboxylic acid, oxidation is necessary.

Potassium Permanganate Oxidation : For example, 3-bromo-5-methylbenzoic acid can be synthesized by oxidizing 3-bromo-5-methylbenzyl alcohol or 3-bromo-5-methylbenzene derivatives using potassium permanganate (KMnO4) in aqueous acetone under reflux for 1 hour.

Workup Procedures : After oxidation, acidification with hydrochloric acid and extraction with organic solvents such as diethyl ether or ethyl acetate yields the carboxylic acid product.

Yields and Purity : This method typically affords yields around 60%, with purification via recrystallization or chromatography.

Purification and Recrystallization

Solvent Selection : Recrystallization is crucial to obtain high-purity products. Sym-tetrachloroethane has been used effectively for recrystallizing brominated benzoic acid derivatives at temperatures around 80–84 °C, enhancing yield and purity.

Drying Techniques : Vacuum drying and filtration through Celite or similar media help remove impurities and residual solvents.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

Reaction Monitoring : Gas chromatography is used to monitor residual starting materials (e.g., o-toluic acid) to determine reaction completion during bromination.

Reaction Time and Temperature : Bromine addition is typically controlled over 4–6 hours with reaction temperatures maintained between 130–145 °C for optimal yield and selectivity.

Environmental and Safety Aspects : Catalyst- and solvent-free bromination methods align with green chemistry principles by minimizing hazardous waste and exposure risks.

Scale-Up Potential : The described bromination and oxidation methods are amenable to scale-up with appropriate control of reaction parameters and safety measures.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The pentafluorosulfur group can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Catalysts: Palladium, copper for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amine derivatives of the original compound, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula . It contains a benzoic acid structure with bromine and a pentafluorosulfur group substituents .

Scientific Research Applications

While specific applications and case studies of this compound are not detailed within the provided search results, the documents do highlight the potential use of related compounds in various scientific fields:

- Meta-Diamide Insecticides: Research indicates that compounds containing the pentafluorosulfanyl (SF5) group are being explored for their insecticidal properties . One study synthesized novel SF5 group-containing meta-diamide insecticides and found that the SF5 group could be a promising structural scaffold for developing new crop-protecting agents .

- GABA and Glycine Receptor Studies: The SF5-containing meta-diamide 4d and broflanilide were tested against GABAAR and GlyR. The results showed that SF5-containing meta-diamide 4d has higher selectivity toward targeted insects .

- Synthesis Methods: The preparation method of 3-bromophthalide is described in one of the search results, involving reacting o-toluic acid with bromine, which may provide insights into the synthesis of related compounds .

- Crop Protection Agents: Pentafluorosulfanyl group (-SF5) could be an appealing structural scaffold for the discovery of a new crop-protecting agent .

- Other potential applications this compound may be used in Enzyme-Mediated Synthesis, Fluorous Synthesis, Ionic Liquids, and Solid Supported Synthesis .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzoic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorosulfur group could enhance the compound’s binding affinity and specificity for certain targets, while the bromine atom may facilitate interactions with other biomolecules .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations:

Electron-Withdrawing Effects :

- The -SF₅ group (in this compound) is more electronegative than -OCF₃ or -CF₃, leading to stronger electron-withdrawing effects. This increases the acidity of the carboxylic acid group compared to analogs .

- The -OSO₂F group (in 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid) introduces sulfonic acid-like reactivity, enhancing solubility in polar solvents .

Steric Effects :

- The bulky -SF₅ and -C(CH₃)₃ groups reduce reactivity in sterically demanding reactions (e.g., Suzuki couplings) compared to smaller substituents like -Br or -CF₃ .

This compound:

- Synthesis : Typically derived from methyl 3-bromo-5-(pentafluorosulfaneyl)benzoate via hydrolysis under acidic or basic conditions. Yields range from 68% to 93% depending on reaction optimization .

- Applications : Used in the synthesis of sulfonamide inhibitors (e.g., compound 6l in ), where the -SF₅ group enhances binding affinity to target proteins .

Comparative Reactivity:

- 3-Bromo-5-(trifluoromethoxy)benzoic Acid : Synthesized via Pd-catalyzed coupling of methyl 3-bromo-5-(trifluoromethoxy)benzoate with tert-butyl carbamate, followed by TFA-mediated deprotection . Its -OCF₃ group offers moderate electron-withdrawing effects, making it less reactive in nucleophilic substitutions than -SF₅ analogs.

- 3-Bromo-5-(trifluoromethyl)benzoic Acid : Prepared by direct bromination of 5-(trifluoromethyl)benzoic acid. The -CF₃ group is less bulky than -SF₅, facilitating faster reaction kinetics in cross-coupling reactions .

Biological Activity

3-Bromo-5-(pentafluorosulfur)benzoic acid, with the chemical formula CHBrFOS and CAS number 1180675-98-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biochemical properties, molecular mechanisms, and relevant research findings.

The compound features a bromine atom and a pentafluorosulfur group, which contribute to its reactivity and biological interactions. The pentafluorosulfur moiety is known for enhancing lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

2.1 Antimicrobial Activity

Research has indicated that compounds containing the pentafluorosulfur group exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess comparable activity.

2.2 Insecticidal Properties

Insecticidal activity has been documented for various SF-containing compounds. A related study demonstrated that certain derivatives exhibited high potency against insect receptors such as GABA receptors, indicating potential applications in agricultural pest control. Table 1 summarizes the insecticidal activity of related compounds:

| Compound | Target Receptor | Estimated IC (μM) |

|---|---|---|

| SF-Meta-Diamide 4d | GABA AR α1β3γ2 | >30 |

| SF-Meta-Diamide 4d | GlyR A1 | >30 |

The biological activity of this compound can be attributed to several mechanisms:

3.1 Enzyme Inhibition

Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, including cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects.

3.2 Receptor Modulation

The interaction with neurotransmitter receptors such as GABA and glycine receptors suggests that this compound may modulate synaptic transmission, potentially leading to neuroprotective effects or influencing behavior in model organisms.

4.1 Study on Neuroprotective Effects

A recent study investigated the effects of pentafluorosulfur-containing compounds on neuroprotection in animal models of neurodegeneration. Results indicated that these compounds could significantly reduce markers of oxidative stress and inflammation, suggesting potential therapeutic applications for neurodegenerative diseases.

4.2 In Vivo Efficacy Testing

In vivo studies have shown that derivatives of this compound exhibit varying degrees of efficacy in reducing inflammation in animal models, supporting its potential use as an anti-inflammatory agent.

5. Conclusion

The biological activity of this compound reveals promising avenues for further research, particularly in the fields of antimicrobial agents and neuroprotective drugs. Its unique chemical structure enhances its interaction with biological targets, warranting additional studies to fully elucidate its mechanisms and potential therapeutic applications.

6. References

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-5-(pentafluorosulfur)benzoic acid, and what critical reaction parameters require optimization?

- Methodological Answer : A common approach involves sequential functionalization of benzoic acid derivatives. For example, bromination at the 3-position and introduction of the pentafluorosulfur group via electrophilic substitution. Key steps include esterification using TMS diazomethane in THF/MeOH (0°C, 16 hrs) to stabilize the carboxylic acid group during synthesis, followed by purification via flash chromatography . Optimization of reaction temperature, stoichiometry (e.g., Pd₂dba₃ catalyst loading for coupling reactions), and solvent polarity is critical to minimize side products.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is light-sensitive and should be stored in amber vials under inert gas (e.g., N₂) at –20°C. Avoid contact with oxidizing agents (e.g., peroxides) to prevent degradation. Stability tests via periodic NMR or LCMS analysis (e.g., monitoring for loss of Br or SF₅ signals) are recommended for long-term storage validation .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use H NMR (400 MHz) and F NMR (376 MHz) to confirm substitution patterns and fluorine environments. LCMS (e.g., m/z = 507.6 [M+H]⁺) ensures molecular weight accuracy. Purity should be assessed via AUC (area under the curve) HPLC (≥95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic effects of the pentafluorosulfur group on reactivity?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are ideal for modeling electron-withdrawing effects of SF₅. Basis sets like 6-311+G(d,p) can optimize geometries and calculate Fukui indices to predict electrophilic/nucleophilic sites. Compare computed vs. experimental F NMR chemical shifts (e.g., δ 81.67 ppm for SF₅) to validate models .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : For Heck or Sonogashira couplings, use Pd(OAc)₂/Xantphos catalytic systems with Cs₂CO₃ as a base in toluene (90°C, 16 hrs). The electron-deficient aryl bromide favors oxidative addition at the bromine site. Pre-coordination of Pd to the SF₅ group may require additives like TBAB (tetrabutylammonium bromide) to enhance selectivity .

Q. How do steric and electronic factors influence the acid dissociation constant (pKa) of this compound?

- Methodological Answer : The SF₅ group’s strong electron-withdrawing effect lowers the pKa compared to unsubstituted benzoic acid (e.g., ~1.5 vs. 4.2). Experimental determination via potentiometric titration in DMSO/water mixtures (1:4) at 25°C, paired with DFT-computed partial charges, quantifies contributions from substituents. Compare with analogs (e.g., CF₃-substituted acids) to isolate steric effects .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Exothermic bromination : Use controlled addition of Br₂ in DCM at –10°C with real-time IR monitoring.

- SF₅ group stability : Replace traditional SF₅Cl with SF₅-aryl precursors to avoid gas-phase hazards.

- Purification : Optimize flash chromatography gradients (e.g., hexane/EtOAc 8:1 to 5:1) or switch to recrystallization in EtOH/H₂O for larger batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.